
(1R,2R)-1-Amino-1-(2-anthryl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1-Amino-1-(2-anthryl)propan-2-OL is a chiral compound that features an amino group and an anthryl group attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(2-anthryl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-anthraldehyde and ®-1-amino-2-propanol.
Reaction Conditions: The key step involves the condensation of 2-anthraldehyde with ®-1-amino-2-propanol under acidic or basic conditions to form the desired product.
Purification: The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction.
Optimization: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.
Automation: Implementing automated systems for continuous production and monitoring.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-1-Amino-1-(2-anthryl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The anthryl group can be reduced to form dihydroanthracene derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as tosyl chloride.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like tosyl chloride or thionyl chloride.
Major Products
Oxidation Products: Imines, nitriles.
Reduction Products: Dihydroanthracene derivatives.
Substitution Products: Tosylates, chlorides.
Applications De Recherche Scientifique
(1R,2R)-1-Amino-1-(2-anthryl)propan-2-OL has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the anthryl group.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism by which (1R,2R)-1-Amino-1-(2-anthryl)propan-2-OL exerts its effects involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways related to its functional groups, such as amino and hydroxyl groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S)-1-Amino-1-(2-anthryl)propan-2-OL: The enantiomer of the compound with similar properties but different stereochemistry.
1-Amino-2-anthrylpropan-2-OL: Lacks the chiral center, leading to different reactivity and applications.
1-Amino-1-(2-naphthyl)propan-2-OL: Similar structure but with a naphthyl group instead of an anthryl group.
Uniqueness
(1R,2R)-1-Amino-1-(2-anthryl)propan-2-OL is unique due to its chiral nature and the presence of the anthryl group, which imparts specific optical and electronic properties.
Propriétés
Formule moléculaire |
C17H17NO |
|---|---|
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
(1R,2R)-1-amino-1-anthracen-2-ylpropan-2-ol |
InChI |
InChI=1S/C17H17NO/c1-11(19)17(18)15-7-6-14-8-12-4-2-3-5-13(12)9-16(14)10-15/h2-11,17,19H,18H2,1H3/t11-,17+/m1/s1 |
Clé InChI |
IEUXOJZOMJGBBC-DIFFPNOSSA-N |
SMILES isomérique |
C[C@H]([C@@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N)O |
SMILES canonique |
CC(C(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


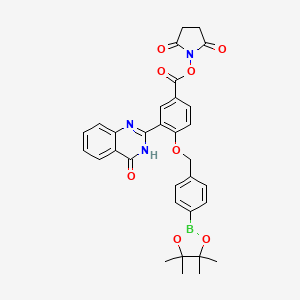


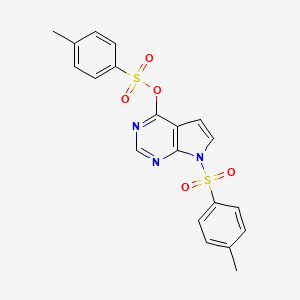
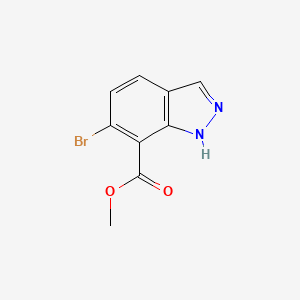
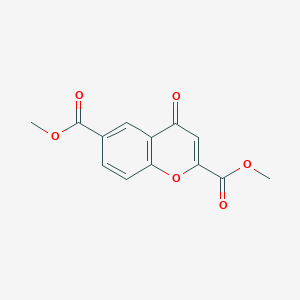
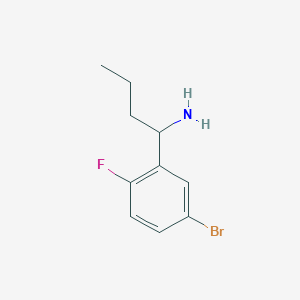
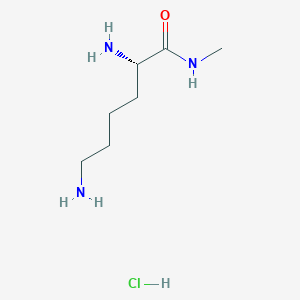
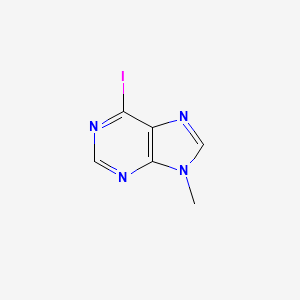
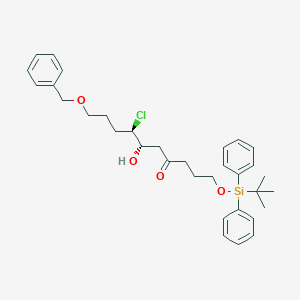
![2-Amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13037075.png)

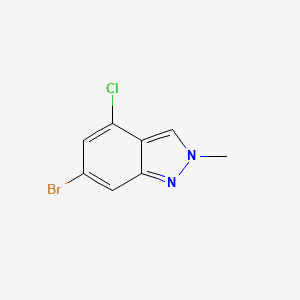
![Spiro[chromane-4,1'-cyclopropane]-7-carbaldehyde](/img/structure/B13037097.png)
